N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-3-methoxybenzenaminium iodide
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Overview
Description
N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-3-methoxybenzenaminium iodide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-3-methoxybenzenaminium iodide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form a sulfonamide intermediate. This intermediate is then reacted with a methoxy-substituted benzaldehyde under specific conditions to yield the final product. The reaction conditions usually involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-3-methoxybenzenaminium iodide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce amines.
Scientific Research Applications
N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-3-methoxybenzenaminium iodide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-3-methoxybenzenaminium iodide involves its interaction with specific molecular targets. The sulfonyl and methoxy groups play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Sodium Picosulfate: A related compound with similar sulfonyl functional groups.
Methyl Benzoate: Shares structural similarities with the methoxy group.
Uniqueness
N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-3-methoxybenzenaminium iodide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activity set it apart from similar compounds.
Properties
Molecular Formula |
C18H23ClIN3O3S |
---|---|
Molecular Weight |
523.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]ethyl-[1-(3-methoxyanilino)ethylidene]-methylazanium;iodide |
InChI |
InChI=1S/C18H22ClN3O3S.HI/c1-14(21-16-5-4-6-17(13-16)25-3)22(2)12-11-20-26(23,24)18-9-7-15(19)8-10-18;/h4-10,13,20H,11-12H2,1-3H3;1H |
InChI Key |
UFNBPPSVJHFGPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=[N+](C)CCNS(=O)(=O)C1=CC=C(C=C1)Cl)NC2=CC(=CC=C2)OC.[I-] |
Origin of Product |
United States |
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